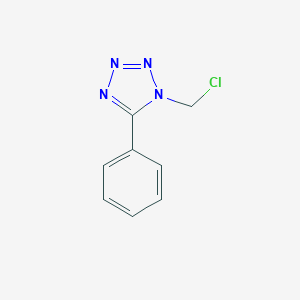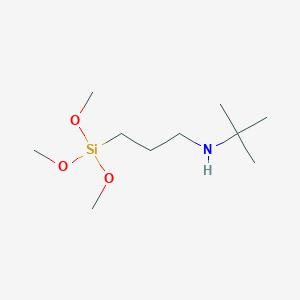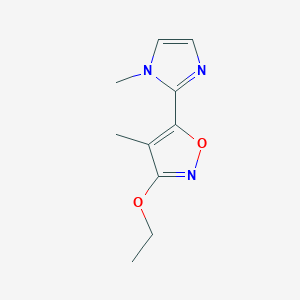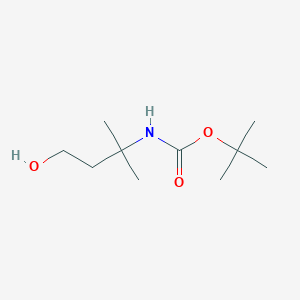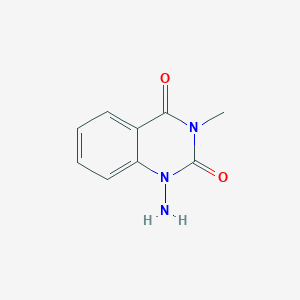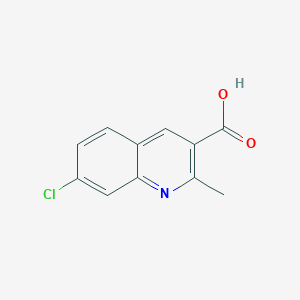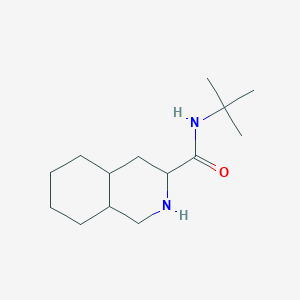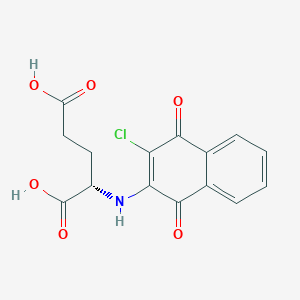
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- is a synthetic compound that has been widely used in scientific research. It is also known as MK-801 and is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- acts as a non-competitive antagonist of the NMDA receptor. It binds to the receptor site and blocks the ion channel, preventing the influx of calcium ions into the cell. This inhibition of the NMDA receptor activity leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
Biochemische Und Physiologische Effekte
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- has been shown to have significant biochemical and physiological effects. It has been demonstrated to reduce the excitotoxicity associated with excessive glutamate release, which is a major contributor to neuronal damage in various neurological disorders. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- in lab experiments include its potent and selective action on the NMDA receptor, which makes it an ideal tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its limitations include its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for the use of L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- in scientific research. These include the development of more selective and potent NMDA receptor antagonists, the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, and the investigation of its effects on other neurotransmitter systems. Additionally, the use of L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- in combination with other drugs may lead to the development of more effective treatments for these disorders.
Synthesemethoden
The synthesis of L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- involves the reaction of 3-chloro-4-hydroxyquinoline-2(1H)-one with ethyl chloroformate to obtain the ethyl ester derivative. This ester is then treated with L-glutamic acid to form the desired compound.
Wissenschaftliche Forschungsanwendungen
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- has been extensively used in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety disorders.
Eigenschaften
CAS-Nummer |
180179-63-9 |
|---|---|
Produktname |
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- |
Molekularformel |
C15H12ClNO6 |
Molekulargewicht |
337.71 g/mol |
IUPAC-Name |
(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]pentanedioic acid |
InChI |
InChI=1S/C15H12ClNO6/c16-11-12(17-9(15(22)23)5-6-10(18)19)14(21)8-4-2-1-3-7(8)13(11)20/h1-4,9,17H,5-6H2,(H,18,19)(H,22,23)/t9-/m0/s1 |
InChI-Schlüssel |
PKJVFMMDUMVWLU-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(CCC(=O)O)C(=O)O |
Andere CAS-Nummern |
180179-63-9 |
Synonyme |
(2S)-2-[(3-chloro-1,4-dioxo-naphthalen-2-yl)amino]pentanedioic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hepta[5][5]circulene](/img/structure/B71050.png)
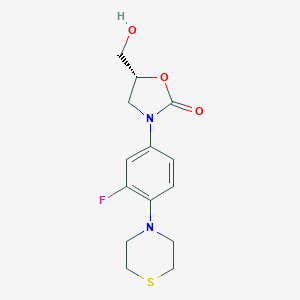
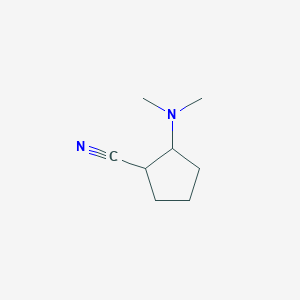
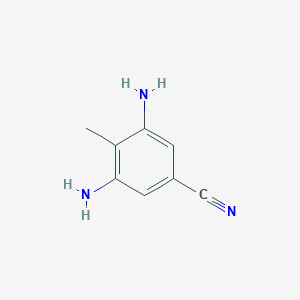
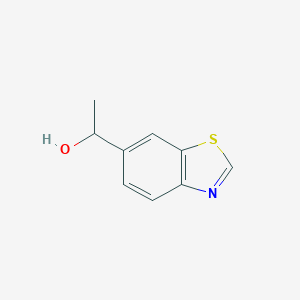
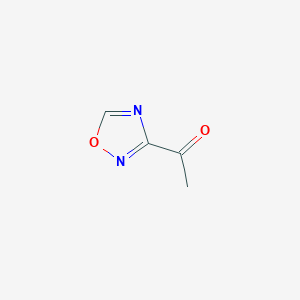
![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
